molecular formula C23H25N5O4S B4801910 N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE

Cat. No.: B4801910
M. Wt: 467.5 g/mol
InChI Key: GHWXUONGVUWURD-UHFFFAOYSA-N
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Description

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide with sulfonyl chlorides in dry pyridine. The reaction mixture is stirred for several hours at room temperature, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. It can bind to DNA, altering its replication and transcription processes, which can inhibit the growth of cancer cells . The compound also interferes with angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE stands out due to its specific structural features, such as the presence of both sulfonamide and amide groups, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit angiogenesis and interact with DNA makes it a promising candidate for anticancer research.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-3-4-5-21(29)26-18-8-6-17(7-9-18)22(30)27-19-10-12-20(13-11-19)33(31,32)28-23-24-15-14-16(2)25-23/h6-15H,3-5H2,1-2H3,(H,26,29)(H,27,30)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWXUONGVUWURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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